molecular formula C18H22N4O B2469938 N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide CAS No. 1436202-27-5

N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide

Cat. No.: B2469938
CAS No.: 1436202-27-5
M. Wt: 310.401
InChI Key: FLLQZQWVMPTVRW-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is a complex organic compound that features both cyano and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzyl cyanide with 3-(2-propan-2-ylimidazol-1-yl)propanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-methylbenzoic acid derivatives.

    Reduction: 2-methylbenzylamine derivatives.

    Substitution: Various N-substituted imidazole derivatives.

Scientific Research Applications

N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding or dipole interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-methylphenyl)methyl]-3-(2-methylimidazol-1-yl)propanamide
  • N-[Cyano-(2-methylphenyl)methyl]-3-(2-ethylimidazol-1-yl)propanamide
  • N-[Cyano-(2-methylphenyl)methyl]-3-(2-phenylimidazol-1-yl)propanamide

Uniqueness

N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity to specific targets and improve its overall bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13(2)18-20-9-11-22(18)10-8-17(23)21-16(12-19)15-7-5-4-6-14(15)3/h4-7,9,11,13,16H,8,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLQZQWVMPTVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCN2C=CN=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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